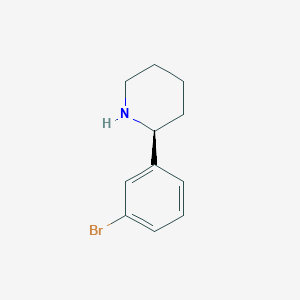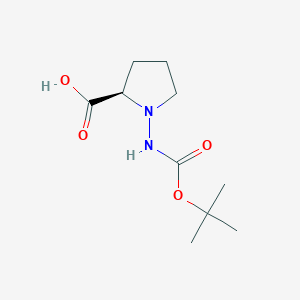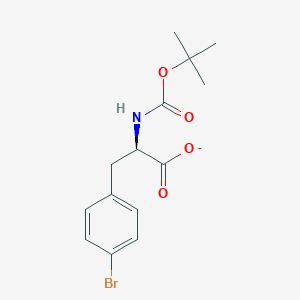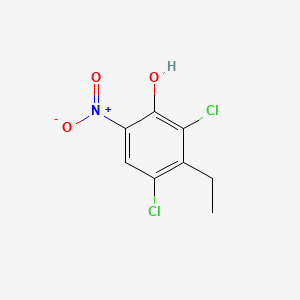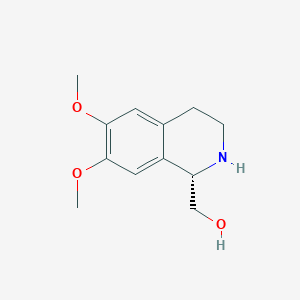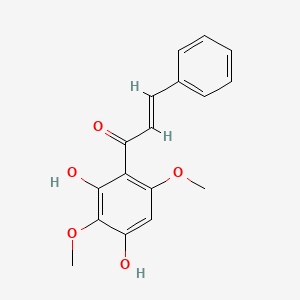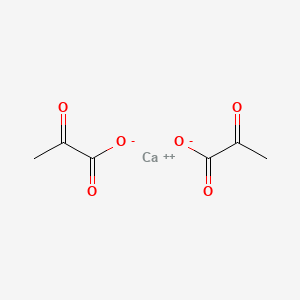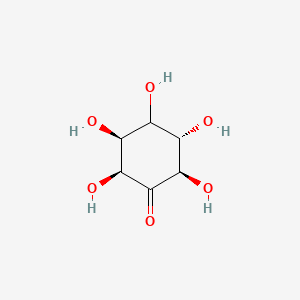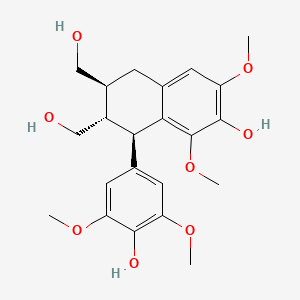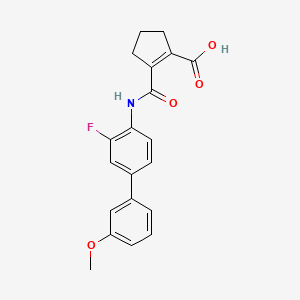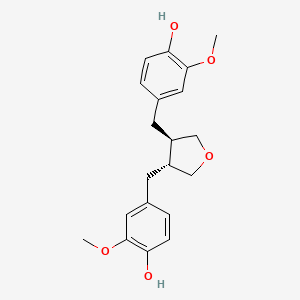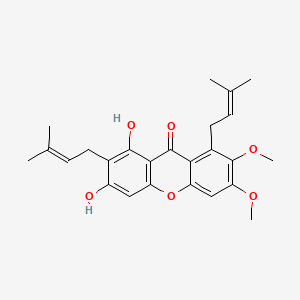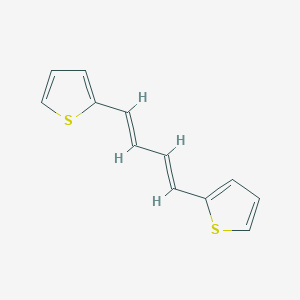
1,4-ジ(2-チエニル)-1,3-ブタジエン
概要
説明
1,4-Di(2-thienyl)-1,3-butadiene is an organic compound that belongs to the class of conjugated dienes It consists of a butadiene backbone with two thiophene rings attached at the 1 and 4 positions
科学的研究の応用
1,4-Di(2-thienyl)-1,3-butadiene has several scientific research applications:
作用機序
Target of Action
1,4-Di(2-thienyl)-1,3-butadiene, also known as 1,4-di(thiophen-2-yl)buta-1,3-diene, is primarily used in the synthesis of polymers and monomers that exhibit electrical conductivity and specific photochemical properties . The compound’s primary targets are the thiophene and pyrrole rings, which are interconnected by their α-positions .
Mode of Action
The compound interacts with its targets through a process known as electropolymerization . This process involves the use of electrochemical processes such as cyclic voltammetry (CV), chronoamperometry (CA), and amperometry (i-t), which show different abilities to electropolymerize . The result is the formation of poly-1,4-bis(2-thienyl)benzene (PDTB) photoelectrodes with various microporous structures and regulated S oxidation states .
Biochemical Pathways
The electropolymerization process results in the formation of PDTB photoelectrodes, which have an impact on the photoelectrochemical (PEC) hydrogen evolution process . The light absorption ability and charge separation of PDTB photoelectrodes are expanded and promoted, affecting the PEC hydrogen evolution process .
Pharmacokinetics
For instance, PDTB photoelectrodes prepared by CA show strong light absorption (310–2500 nm), indicating potential impacts on the compound’s bioavailability .
Result of Action
The result of the compound’s action is the formation of PDTB photoelectrodes with various microporous structures and regulated S oxidation states . These photoelectrodes show the best photoelectrochemical activity with a charge transfer resistance of 7 Ω, a photocurrent of 0.9 mA cm−2, and an increased onset hydrogen production potential to 0.92 V .
Action Environment
The action of 1,4-Di(2-thienyl)-1,3-butadiene is influenced by environmental factors such as light and pH. For instance, PDTB photoelectrodes prepared by CA show the best photoelectrochemical activity at a pH of 11 . Furthermore, the open circuit potential on PDTB under visible light reaches 1.4 V versus RHE at pH 12 .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Di(2-thienyl)-1,3-butadiene can be synthesized through several methods. One common approach involves the Stetter reaction, where thiophene is acylated in the presence of a Lewis acid such as aluminum chloride (AlCl3) or tin tetrachloride (SnCl4) to form 1,4-di(2-thienyl)-1,4-butanedione. This intermediate is then subjected to a reduction process to yield 1,4-di(2-thienyl)-1,3-butadiene .
Industrial Production Methods
Industrial production methods for 1,4-Di(2-thienyl)-1,3-butadiene typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1,4-Di(2-thienyl)-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can produce various functionalized derivatives .
類似化合物との比較
1,4-Di(2-thienyl)-1,3-butadiene can be compared with other similar compounds, such as:
2,5-Di(2-thienyl)pyrrole: This compound has a pyrrole ring instead of a butadiene backbone and exhibits different electronic properties.
1,4-Di(2-thienyl)benzene: This compound has a benzene ring in place of the butadiene backbone and is used in similar applications but with distinct properties.
The uniqueness of 1,4-Di(2-thienyl)-1,3-butadiene lies in its specific conjugated structure, which imparts unique electronic properties and makes it suitable for various advanced applications .
特性
IUPAC Name |
2-[(1E,3E)-4-thiophen-2-ylbuta-1,3-dienyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h1-10H/b5-1+,6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIGKYBFMXSLAH-IJIVKGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C=C/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


